molecular formula C15H18N2O B12772757 (-)-Norchanoclavine I CAS No. 51743-69-2

(-)-Norchanoclavine I

Cat. No.: B12772757
CAS No.: 51743-69-2
M. Wt: 242.32 g/mol
InChI Key: QPYLOULWBAJLGK-UDHZEARHSA-N
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Description

(-)-Norchanoclavine I is a naturally occurring indole alkaloid that belongs to the ergot alkaloid family It is known for its complex molecular structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Norchanoclavine I typically involves several steps, starting from simple indole derivatives. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group modifications to achieve the desired structure. The reaction conditions often involve the use of strong acids, such as hydrochloric acid or sulfuric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(-)-Norchanoclavine I undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

(-)-Norchanoclavine I has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex ergot alkaloids and other indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-Norchanoclavine I involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Chanoclavine: Another ergot alkaloid with a similar structure but different biological activities.

    Lysergic Acid: A well-known ergot alkaloid with significant pharmacological properties.

    Ergoline: The parent structure of many ergot alkaloids, including (-)-Norchanoclavine I.

Uniqueness

This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Unlike other similar compounds, it has shown potential in various scientific applications, making it a valuable compound for further research and development.

Properties

CAS No.

51743-69-2

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(E)-3-[(4R,5R)-4-amino-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]-2-methylprop-2-en-1-ol

InChI

InChI=1S/C15H18N2O/c1-9(8-18)5-12-11-3-2-4-14-15(11)10(7-17-14)6-13(12)16/h2-5,7,12-13,17-18H,6,8,16H2,1H3/b9-5+/t12-,13-/m1/s1

InChI Key

QPYLOULWBAJLGK-UDHZEARHSA-N

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N)/CO

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)N)CO

Origin of Product

United States

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